4-(2-Phenylethenesulfonamido)benzoic acid
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Overview
Description
4-(2-Phenylethenesulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenesulfonamido)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-Phenylethenesulfonamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Phenylethenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Phenylethenesulfonamido)benzoic acid include other sulfonamide derivatives of benzoic acid, such as:
- 4-(2-Phenylethylsulfonamido)benzoic acid
- 4-(2-Phenylethanesulfonamido)benzoic acid
- 4-(2-Phenylethynesulfonamido)benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylethene group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKFVUBJAWFPQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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